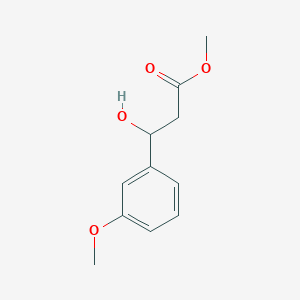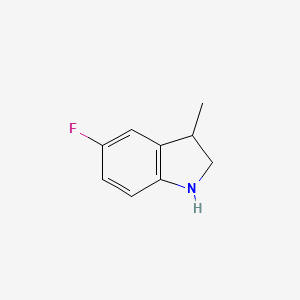
methyl N-(4-formyl-3-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl N-(4-formyl-3-nitrophenyl)carbamate is an organic compound with the molecular formula C9H8N2O5. It is a derivative of carbamate, characterized by the presence of a formyl group and a nitro group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-formyl-3-nitrophenyl)carbamate typically involves the reaction of 4-formyl-3-nitroaniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
methyl N-(4-formyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products
Oxidation: 4-carboxy-3-nitrophenylcarbamate
Reduction: Methyl (4-formyl-3-aminophenyl)carbamate
Substitution: Various substituted carbamates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
methyl N-(4-formyl-3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl N-(4-formyl-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (4-nitrophenyl)carbamate
- Methyl (4-formylphenyl)carbamate
- Methyl (3-nitrophenyl)carbamate
Comparison
methyl N-(4-formyl-3-nitrophenyl)carbamate is unique due to the presence of both formyl and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that have only one of these functional groups. The combination of these groups also enhances its potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H8N2O5 |
|---|---|
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
methyl N-(4-formyl-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H8N2O5/c1-16-9(13)10-7-3-2-6(5-12)8(4-7)11(14)15/h2-5H,1H3,(H,10,13) |
InChI-Schlüssel |
COXGDEKCSOXZOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC(=C(C=C1)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}ethanol](/img/structure/B8601054.png)
![2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8601060.png)











